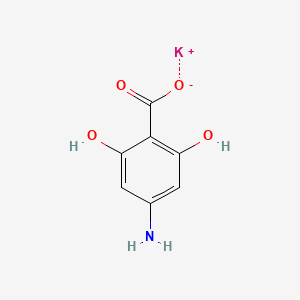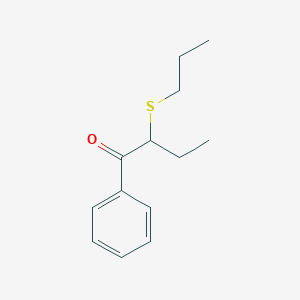![molecular formula C10H17BClNO3 B13542780 {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride is an organoboron compound that has garnered interest in various fields of scientific research. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Vorbereitungsmethoden
The synthesis of {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]-4-methoxyphenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as chloroform or ethanol, followed by recrystallization from methanol or ether solutions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions are often biaryl compounds, which are valuable in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of compounds with therapeutic potential.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism by which {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride exerts its effects is primarily through its participation in Suzuki–Miyaura coupling reactions. In these reactions, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride include other boronic acids and esters used in Suzuki–Miyaura coupling reactions. Some of these compounds are:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Dimethylaminophenylboronic acid
What sets this compound apart is its unique combination of functional groups, which can enhance its reactivity and selectivity in certain reactions .
Eigenschaften
Molekularformel |
C10H17BClNO3 |
|---|---|
Molekulargewicht |
245.51 g/mol |
IUPAC-Name |
[2-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(13)14;/h4-6,13-14H,7H2,1-3H3;1H |
InChI-Schlüssel |
IVWDIOVVRLRWIW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OC)CN(C)C)(O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


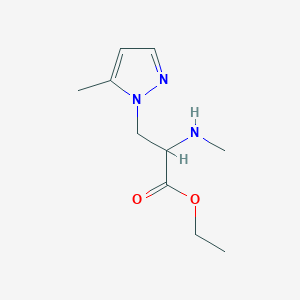
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
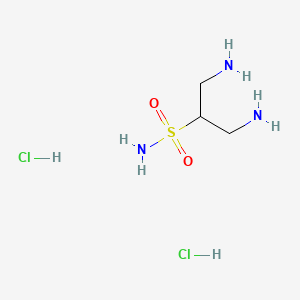
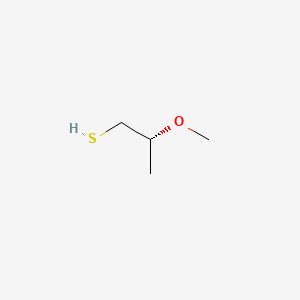
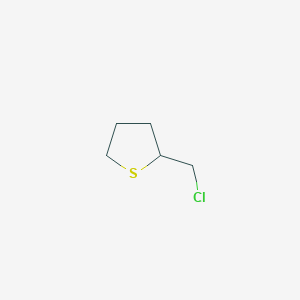



![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)

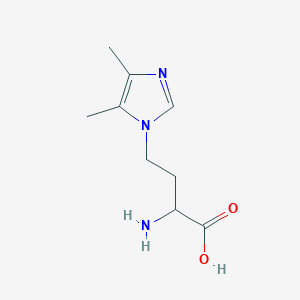
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
